REACTION_SMILES
|
[C:1]([O:2][CH2:3][n:9]1[c:10]([S:19][CH2:20][CH3:21])[n:11][c:12]2[c:13]1[cH:14][c:15]([Br:18])[cH:16][cH:17]2)(=[O:4])[C:5]([CH3:6])([CH3:7])[CH3:8].[C:22]([O:23][CH2:24][n:25]1[c:26]2[cH:27][cH:28][c:29]([Br:30])[cH:31][c:32]2[n:33][c:34]1[S:35][CH2:36][CH3:37])(=[O:38])[C:39]([CH3:40])([CH3:41])[CH3:42]>>[nH:9]1[c:10]([S:19][CH2:20][CH3:21])[n:11][c:12]2[c:13]1[cH:14][c:15]([Br:18])[cH:16][cH:17]2
|
Name
|
CCSc1nc2ccc(Br)cc2n1COC(=O)C(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCSc1nc2ccc(Br)cc2n1COC(=O)C(C)(C)C
|
Name
|
CCSc1nc2cc(Br)ccc2n1COC(=O)C(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCSc1nc2cc(Br)ccc2n1COC(=O)C(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCSc1nc2ccc(Br)cc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |